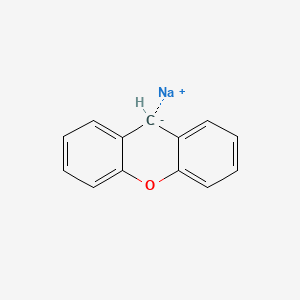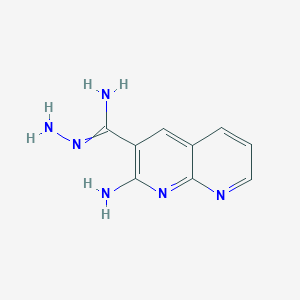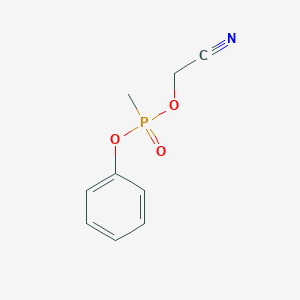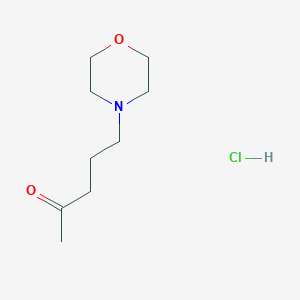
sodium;9H-xanthen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;9H-xanthen-9-ide is a compound derived from the xanthone family, which is known for its diverse biological activities Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including sodium;9H-xanthen-9-ide, typically involves the use of polyphenols and salicylic acids. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of xanthones often employs microwave heating to accelerate the reaction process and improve yields . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to enhance the efficiency of xanthone synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium;9H-xanthen-9-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen-containing heterocyclic structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while reduction can produce dihydroxanthones .
Scientific Research Applications
Sodium;9H-xanthen-9-ide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium;9H-xanthen-9-ide involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s antioxidant and anti-inflammatory activities are attributed to its ability to enhance Nrf2 translocation and activation .
Comparison with Similar Compounds
9H-xanthen-9-one: The parent compound of sodium;9H-xanthen-9-ide, known for its yellow color and oxygen-containing heterocyclic structure.
Hydroxylated Xanthones: Derivatives with hydroxyl groups, showing enhanced biological activities such as anti-cancer and anti-inflammatory effects.
Uniqueness: this compound stands out due to its sodium salt form, which can influence its solubility and reactivity. This unique property makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
60690-86-0 |
|---|---|
Molecular Formula |
C13H9NaO |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
sodium;9H-xanthen-9-ide |
InChI |
InChI=1S/C13H9O.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI Key |
QDNWYKIBNKAICM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)
![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)







![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)

